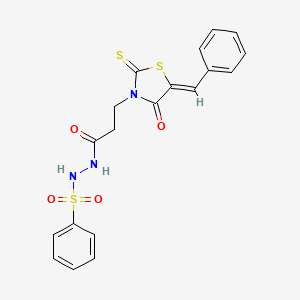![molecular formula C17H16N6S3 B4814029 5-[({4-AMINO-5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)METHYL]-N-PHENYL-1,3,4-THIADIAZOL-2-AMINE](/img/structure/B4814029.png)
5-[({4-AMINO-5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)METHYL]-N-PHENYL-1,3,4-THIADIAZOL-2-AMINE
Overview
Description
5-[({4-AMINO-5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)METHYL]-N-PHENYL-1,3,4-THIADIAZOL-2-AMINE is a complex organic compound that features a unique combination of thieno[2,3-d]pyrimidine and thiadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[({4-AMINO-5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)METHYL]-N-PHENYL-1,3,4-THIADIAZOL-2-AMINE typically involves multi-step reactions starting from commercially available precursors. The key steps include:
Formation of the thieno[2,3-d]pyrimidine core: This can be achieved by cyclization reactions involving appropriate thioamide and amine precursors under acidic or basic conditions.
Introduction of the thiadiazole ring: This step often involves the reaction of thiosemicarbazide with a suitable aldehyde or ketone, followed by cyclization.
Coupling of the two moieties: The final step involves the coupling of the thieno[2,3-d]pyrimidine and thiadiazole moieties through a sulfanyl linkage, typically using thiolating agents and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-[({4-AMINO-5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)METHYL]-N-PHENYL-1,3,4-THIADIAZOL-2-AMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.
Scientific Research Applications
5-[({4-AMINO-5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)METHYL]-N-PHENYL-1,3,4-THIADIAZOL-2-AMINE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antimicrobial, and antiviral agent due to its unique structural features.
Materials Science: It is explored for use in the development of organic semiconductors and photovoltaic materials.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential biological activity.
Mechanism of Action
The mechanism of action of 5-[({4-AMINO-5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)METHYL]-N-PHENYL-1,3,4-THIADIAZOL-2-AMINE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, leading to inhibition or modulation of their activity.
Pathways Involved: It may interfere with cellular pathways such as DNA replication, protein synthesis, or signal transduction, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-AMINO-5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-2(1H)-THIONE
- 4-AMINO-5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-2(1H)-ONE
- ETHYL 5-{[(E)-(DIMETHYLAMINO)METHYLIDENE]AMINO}-1-(5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL)-1H-PYRAZOLE-4-CARBOXYLATE
Uniqueness
5-[({4-AMINO-5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)METHYL]-N-PHENYL-1,3,4-THIADIAZOL-2-AMINE is unique due to its combined thieno[2,3-d]pyrimidine and thiadiazole moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.
Properties
IUPAC Name |
2-[(5-anilino-1,3,4-thiadiazol-2-yl)methylsulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6S3/c1-9-10(2)25-15-13(9)14(18)20-16(21-15)24-8-12-22-23-17(26-12)19-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,19,23)(H2,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARTKYHPYHOKIQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=NC(=C12)N)SCC3=NN=C(S3)NC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N~4~-[1-METHYL-5-({[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}CARBONYL)-1H-PYRAZOL-4-YL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE](/img/structure/B4813964.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-5-ethyl-2-thiophenecarboxamide](/img/structure/B4813965.png)


![[5-Chloro-2-(6-chloro-4-phenyl-quinolin-2-ylamino)-phenyl]-phenyl-methanone](/img/structure/B4813984.png)

![methyl 5-[(diethylamino)carbonyl]-2-[({[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]amino}carbonothioyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4814004.png)
![4-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4814017.png)

![2-(2-METHOXYPHENYL)-8,9-DIMETHYL-7-(3-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE](/img/structure/B4814027.png)


